Superior Aqueous Solubility of Sulfoximine Versus Sulfone in Matched Molecular Pairs
In a matched triplet of GPR119 agonists, the sulfone comparator (compound 4) was insoluble under assay conditions. The corresponding NH-sulfoximine (compound 5, R=NH) demonstrated improved solubility at a lower log D value, while the N-methyl sulfoximine (compound 6, R=NMe) also showed improved solubility despite being isolipophilic to the sulfone [1]. This pattern was replicated with an ATR kinase inhibitor pair: sulfone 7 exhibited poor solubility, whereas sulfoximine 8 (NH, lower log D) and methyl sulfoximine 9 (NMe, similar log D) both showed enhanced solubility [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Sulfoximine 5 (NH): improved solubility at lower log D; Sulfoximine 6 (NMe): improved solubility at isolipophilic log D |
| Comparator Or Baseline | Sulfone 4: insoluble; Sulfone 7: poorly soluble |
| Quantified Difference | Qualitative solubility improvement (insoluble → soluble) confirmed across two matched series |
| Conditions | GPR119 agonist matched triplet and ATR kinase inhibitor matched pair; log D measured experimentally |
Why This Matters
Improved aqueous solubility directly enables reliable in vitro assay performance and reduces formulation development burden, a critical factor when selecting building blocks for lead optimization programs.
- [1] Goldberg, F.W.; Kettle, J.G.; Xiong, J.; Lin, D. General synthetic strategies towards N-alkyl sulfoximine building blocks for medicinal chemistry and the use of dimethylsulfoximine as a versatile precursor. Tetrahedron 2014, 70, 6613–6622. DOI: 10.1016/j.tet.2014.06.111 View Source
